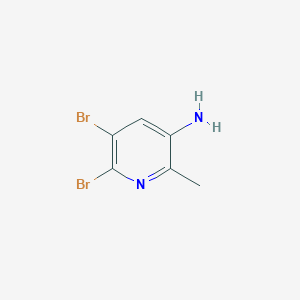
5,6-Dibromo-2-methylpyridin-3-amine
Overview
Description
5,6-Dibromo-2-methylpyridin-3-amine is a pyridine derivative featuring bromine substituents at positions 5 and 6, a methyl group at position 2, and an amine group at position 3. Pyridine derivatives with bromine and methyl groups are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,6-Dibromo-2-methylpyridin-3-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. Key steps include:
- Precursor Selection : Start with 2-methylpyridin-3-amine.
- Bromination : Use brominating agents like NBS (N-bromosuccinimide) or Br₂ in a polar solvent (e.g., DCM or acetic acid).
- Condition Optimization :
- Vary temperature (e.g., 0–25°C) to control regioselectivity.
- Use catalysts like FeBr₃ to enhance bromination efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).
Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- Amino Group : Look for broad singlet (~3–5 ppm, exchangeable with D₂O).
- Methyl Group : Sharp singlet at ~2.5 ppm.
- Aromatic Protons : Coupling patterns confirm substitution (e.g., doublets for adjacent Br atoms).
- High-Resolution Mass Spectrometry (HRMS) : Match calculated ([M+H]⁺ = 280.8952) and observed values.
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Methodological Answer :
- Crystallization : Use slow evaporation in EtOH/water.
- Data Collection : Collect at 293 K with Mo-Kα radiation.
- Refinement : Employ SHELXL (for small molecules) to refine atomic positions and thermal parameters .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results for this compound?
Methodological Answer :
- Re-evaluate Assumptions : Confirm solvent effects in NMR simulations (e.g., DMSO vs. CDCl₃).
- Cross-Validation : Compare DFT-calculated IR frequencies with experimental data.
- Error Analysis : Check for overfitting in computational models (e.g., basis set limitations).
Example Workflow :
Run DFT (B3LYP/6-311+G(d,p)) to optimize geometry.
Compare calculated vs. experimental UV-Vis λmax.
Key Reference : Approaches for resolving spectral discrepancies in qualitative research frameworks .
Q. What strategies are effective for studying the electron-deficient nature of this compound in cross-coupling reactions?
Methodological Answer :
- Substrate Screening : Test Suzuki-Miyaura coupling with aryl boronic acids.
- Catalytic System Optimization :
- Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in toluene/water.
- Monitor reaction via TLC (hexane:EtOAc = 3:1).
Q. How can researchers systematically investigate the biological activity of this compound derivatives?
Methodological Answer :
- Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs.
- Assay Design :
- In Vitro : Enzymatic inhibition assays (IC₅₀ determination).
- Cytotoxicity : MTT assay on HEK-293 cells.
- SAR Studies : Modify substituents (e.g., replace Br with Cl) and compare activity.
Key Reference : Bioactivity testing frameworks from EPA DSSTox .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 5,6-Dibromo-2-methylpyridin-3-amine with structurally related pyridine derivatives:
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
5,6-dibromo-2-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Br2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 |
InChI Key |
NQDCCZGOYDYWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1N)Br)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














